CID 156595058
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Overview
Description
N1-Methyl-2-pyridone-5-carboxamide . This compound is a metabolic product of nicotinamide adenine dinucleotide degradation. The presence of this compound in human blood serum can indicate poor kidney performance or chronic kidney disease .
Preparation Methods
The synthetic routes and reaction conditions for N1-Methyl-2-pyridone-5-carboxamide involve the degradation of nicotinamide adenine dinucleotide. The compound can also be identified as a product of the metabolism of caffeine and niacin . Industrial production methods for this compound are not extensively documented, but it is typically synthesized through high-performance liquid chromatography techniques .
Chemical Reactions Analysis
N1-Methyl-2-pyridone-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other related compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include high-performance liquid chromatography and various catalysts.
Scientific Research Applications
N1-Methyl-2-pyridone-5-carboxamide has several scientific research applications:
Chemistry: It is used as a marker in studies involving the degradation of nicotinamide adenine dinucleotide.
Medicine: It is used in research related to chronic kidney disease and other renal conditions.
Industry: The compound is utilized in the development of diagnostic tools for kidney function assessment.
Mechanism of Action
The mechanism by which N1-Methyl-2-pyridone-5-carboxamide exerts its effects involves its role as a metabolic product of nicotinamide adenine dinucleotide degradation. It interacts with various molecular targets and pathways involved in kidney function and metabolic processes . The presence of this compound in blood serum can indicate disruptions in these pathways, leading to conditions such as chronic kidney disease .
Comparison with Similar Compounds
N1-Methyl-2-pyridone-5-carboxamide can be compared with other similar compounds, such as:
N1-Methyl-4-pyridone-3-carboxamide: Another metabolic product of nicotinamide adenine dinucleotide degradation.
Nicotinamide: A precursor in the metabolic pathway leading to the formation of N1-Methyl-2-pyridone-5-carboxamide.
Caffeine: A compound whose metabolism also leads to the formation of N1-Methyl-2-pyridone-5-carboxamide.
The uniqueness of N1-Methyl-2-pyridone-5-carboxamide lies in its specific role as an indicator of kidney function and its presence in metabolic pathways related to nicotinamide adenine dinucleotide degradation .
Properties
Molecular Formula |
C22H28CaFN3O6S |
---|---|
Molecular Weight |
521.6 g/mol |
InChI |
InChI=1S/C22H28FN3O6S.Ca/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/b10-9+;/t16-,17+;/m0./s1 |
InChI Key |
AVDMILNVMOXCHF-HQSWTOJGSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca] |
Origin of Product |
United States |
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